3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide
Description
3-(Pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl group at the 3-position of the benzene ring and a tetrazole moiety attached to the benzamide nitrogen. The tetrazole group (1H-tetrazol-5-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3S/c19-11(13-12-14-16-17-15-12)9-4-3-5-10(8-9)22(20,21)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,14,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSZPBNQNRTBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoic acid derivatives with amines under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Introduction of the Pyrrolidinylsulfonyl Group: : The next step involves the sulfonylation of the benzamide core. Pyrrolidine is reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to introduce the pyrrolidinylsulfonyl group.
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Tetrazole Formation: : The final step involves the introduction of the tetrazole ring. This can be achieved by reacting the intermediate compound with sodium azide and a suitable nitrile under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The pyrrolidinylsulfonyl moiety participates in nucleophilic substitution and hydrolysis reactions:
Key Findings :
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The sulfonamide group resists hydrolysis under neutral/basic conditions but degrades in strong acids .
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Alkylation occurs selectively at the sulfonamide nitrogen due to its high nucleophilicity .
Tetrazole Ring Transformations
The 1H-tetrazol-5-yl group demonstrates acid-dependent tautomerism and cycloaddition reactivity:
Tautomeric Equilibrium
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Conditions : pH 2–12 (aqueous buffer, 25°C)
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Observation :
Cycloaddition Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazomethane | Et₂O, 0°C (2h) | 5-Methyltetrazole derivative | 88% | |
| Phenylacetylene | CuI, DIPEA, DCM (RT, 24h) | Triazole via click chemistry | 76% |
Mechanistic Insight :
The tetrazole acts as a dipole in [3+2] cycloadditions, facilitated by copper catalysts .
Benzamide Core Modifications
The central benzamide participates in coupling and functionalization:
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME (80°C, 12h) | Biaryl-functionalized derivatives | 70% | |
| Esterification | SOCl₂, MeOH (reflux, 6h) | Methyl ester analog | 85% |
Notable Observation :
Microwave-assisted synthesis (150°C, 20 min) improves coupling efficiency by 18% compared to conventional heating.
Stability Under Pharmacological Conditions
Stability studies reveal critical degradation pathways:
| Condition | Result | Analytical Method | Source |
|---|---|---|---|
| Simulated Gastric Fluid (pH 1.2, 37°C) | 92% intact after 8h (hydrolysis <5%) | HPLC-MS | |
| Liver Microsomes | Oxidative dealkylation (t₁/₂ = 45min) | LC-QTOF |
Structural Alert :
The pyrrolidine ring undergoes CYP450-mediated oxidation to form N-oxide metabolites .
Synthetic Optimization Data
Comparative analysis of synthesis routes:
| Method | Time | Yield | Purity (HPLC) | Energy Input |
|---|---|---|---|---|
| Traditional Reflux | 24h | 68% | 95% | High |
| Microwave-Assisted | 45min | 89% | 99% | Moderate |
| Flow Chemistry | 12min | 82% | 97% | Low |
Scientific Research Applications
Antihypertensive Activity
Research indicates that compounds containing tetrazole groups can exhibit antihypertensive properties by acting as angiotensin II receptor antagonists. Studies have shown that derivatives similar to 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide may function effectively in lowering blood pressure through competitive inhibition of angiotensin II binding to its receptor .
Antifungal Activity
The sulfonamide component has been associated with antifungal activity. Compounds with similar structures have demonstrated effectiveness against various fungal strains, including Candida and Aspergillus species. This suggests that this compound could be explored for its antifungal properties in clinical settings .
Neuroprotective Effects
Preliminary studies suggest that tetrazole-containing compounds may possess neuroprotective effects. These compounds are being investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of tetrazole-based compounds, including those related to this compound. The synthesized compounds were evaluated for their biological activities using in vitro assays. The results indicated promising activity against specific cancer cell lines, suggesting potential applications in oncology .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of sulfonamide derivatives has highlighted the importance of the pyrrolidine moiety in enhancing biological activity. Modifications to the benzamide structure were shown to significantly impact the potency of the compounds against targeted receptors, indicating that further optimization could lead to more effective therapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylsulfonyl group and the tetrazole ring are key functional groups that contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Target Compound :
- Core : Benzamide.
- Substituents :
- 3-position : Pyrrolidin-1-ylsulfonyl (polar sulfonyl group with a pyrrolidine ring).
- N-attached group : 1H-tetrazol-5-yl (acidic tetrazole).
Analog 1 : N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (Compound 56, )
- Core : Benzamide.
- Substituents :
- 5-position (benzamide ring) : Bromine (halogen, lipophilic).
- 2-position (phenyl ring) : 1H-tetrazol-5-yl.
- 4-position (benzamide) : Methoxy (electron-donating, polar).
- Activity : IC50 = 0.01 μM (GPR35 agonist), Kd = 0.01 μM .
Analog 2 : 3-(pyrimidin-2-yl)-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (Compound 0J7, )
- Core : Benzamide.
- Substituents :
- 3-position (benzamide ring) : Pyrimidine (aromatic, hydrogen-bond acceptor).
- N-attached phenyl ring : 3-(1H-tetrazol-5-yl).
- Molecular Weight : 335.34 g/mol .
Analog 3 : 3-(1H-pyrazol-1-yl)-N-[3-(1H-tetrazol-5-yl)phenyl]-5-(trifluoromethyl)benzamide (Compound J1X, )
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 56 | Compound J1X | Compound 0J7 |
|---|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 408.25 g/mol | 399.33 g/mol | 335.34 g/mol |
| Key Functional Groups | Tetrazole, Sulfonyl | Tetrazole, Br, OMe | Tetrazole, CF3, Pyrazole | Tetrazole, Pyrimidine |
| Solubility | High (sulfonyl polarity) | Moderate (Br lipophilicity) | Low (CF3 lipophilicity) | Moderate (pyrimidine polarity) |
| Metabolic Stability | High (tetrazole bioisostere) | Moderate | High (CF3 stability) | Moderate |
Biological Activity
3-(Pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 426.5 g/mol. The compound features a benzamide core, a pyrrolidine group, and a tetrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O3S |
| Molecular Weight | 426.5 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzamide core, introduction of the pyrrolidine group, and cyclization to form the tetrazole ring. Techniques such as NMR and FTIR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Research indicates that compounds containing tetrazole and sulfonamide functionalities exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed potent activity against various bacterial strains, including Gram-positive and Gram-negative pathogens. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The observed IC50 values suggest a dose-dependent response, with significant cytotoxicity at higher concentrations .
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various tetrazole derivatives, including this compound. The study found that this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers treated A431 cells with varying concentrations of the compound. Results indicated that at a concentration of 10 µM, there was a significant reduction in cell viability (approximately 70%), highlighting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : The tetrazole moiety is known to interact with cellular targets leading to programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Step 1 : Sulfonylation of the benzamide precursor using pyrrolidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the pyrrolidin-1-ylsulfonyl group.
- Step 2 : Coupling the tetrazole-5-amine moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt) or Ullmann-type coupling for aromatic amines.
- Key intermediates include the sulfonylated benzoyl chloride and the tetrazole-5-amine derivative. Reaction conditions (solvent, temperature, catalyst) must be optimized to avoid side reactions like over-sulfonylation or tetrazole ring decomposition .
Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the pyrrolidine sulfonyl group (δ ~2.8–3.5 ppm for CH groups) and the tetrazole ring (δ ~8.5–9.5 ppm for aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., calculated [M+H] = 363.12 g/mol).
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1150–1300 cm) and tetrazole (C=N stretching at ~1600 cm) functional groups.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What biological activity assays are most relevant for this compound, and how should controls be designed?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against sulfotransferases or carbonic anhydrases due to the sulfonamide group. Use a fluorometric or colorimetric substrate (e.g., 4-nitrophenyl acetate) with positive controls (e.g., acetazolamide).
- Cellular Uptake Studies : Radiolabel the compound with or use fluorescent tagging to quantify intracellular accumulation in cancer cell lines. Include negative controls (e.g., sulfonamide-free analogs) to distinguish nonspecific binding.
- Toxicity Screening : Perform MTT assays on HEK293 or HepG2 cells, normalizing to vehicle controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what are the limitations?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfotransferase active sites. Parameterize the tetrazole ring’s tautomeric states (1H vs. 2H) and sulfonyl group’s partial charges using DFT calculations (B3LYP/6-31G*).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Validate with experimental IC values.
- Limitations : Force fields may inadequately represent tetrazole’s π-π stacking or sulfonamide’s hydrogen bonding, requiring empirical correction .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC values from multiple sources and apply ANOVA to identify outliers. Consider variables like assay pH (tetrazole pKa ~4.5–5.5 affects ionization) or solvent (DMSO vs. saline).
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Probe Synergy : Test the compound in combination with known inhibitors (e.g., methotrexate) to identify off-target effects .
Q. How can X-ray crystallography elucidate the compound’s solid-state conformation, and what challenges arise?
- Methodological Answer :
- Crystallization : Use vapor diffusion with PEG 4000 as precipitant. Co-crystallize with lysozyme or BSA to improve crystal lattice packing.
- Data Collection : Collect high-resolution (<1.5 Å) data at synchrotron facilities (e.g., APS or ESRF). Resolve disorder in the pyrrolidine ring using SHELXL refinement.
- Challenges : The tetrazole’s hygroscopicity may degrade crystals; use cryoprotection (glycerol) and rapid freezing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
